

A Technical Guide to the FT-IR and Mass Spectrometry of Methyl Pivalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **methyl pivalate** using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It offers a comprehensive overview of the spectral data, detailed experimental protocols, and visual representations of the underlying chemical processes, designed to be a valuable resource for researchers and professionals in the field of drug development and chemical analysis.

Introduction to Methyl Pivalate

Methyl pivalate, also known as methyl 2,2-dimethylpropanoate, is the methyl ester of pivalic acid. Its chemical formula is C₆H₁₂O₂ and it has a molecular weight of 116.16 g/mol .[1] The bulky tert-butyl group adjacent to the ester functionality imparts significant steric hindrance, which influences its chemical reactivity and spectroscopic properties. Understanding the FT-IR and mass spectral characteristics of **methyl pivalate** is crucial for its identification, characterization, and quality control in various applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful analytical technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Data for Methyl Pivalate



The FT-IR spectrum of **methyl pivalate** exhibits characteristic absorption bands corresponding to its principal functional groups. The key spectral data are summarized in the table below.

| Wavenumber (cm ⁻¹) | Assignment | Functional Group | Intensity |
|-----------------------------------|-------------|-------------------------------|---------------|
| ~2975-2870 | C-H stretch | Alkyl (tert-butyl and methyl) | Strong |
| ~1735 | C=O stretch | Ester | Strong, Sharp |
| ~1480, 1370 | C-H bend | Alkyl (tert-butyl) | Medium |
| ~1280-1150 | C-O stretch | Ester | Strong |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., neat liquid, solution, or gas phase).

Experimental Protocol for FT-IR Analysis

A typical experimental protocol for obtaining the FT-IR spectrum of a liquid sample like **methyl pivalate** using an Attenuated Total Reflectance (ATR) accessory is as follows:

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
- Accessory Installation: Place the ATR accessory into the sample compartment of the spectrometer.
- Background Spectrum: Record a background spectrum to account for atmospheric and instrument absorbances. This is typically done with a clean, empty ATR crystal.
- Sample Application: Place a small drop of methyl pivalate onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: Acquire the sample spectrum. The instrument's software will
 automatically ratio the sample spectrum against the background spectrum to produce the
 final absorbance or transmittance spectrum.



- Data Processing: Process the acquired spectrum as needed, which may include baseline correction and peak picking.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and structure of a compound.

Mass Spectrometry Data for Methyl Pivalate

The electron ionization (EI) mass spectrum of **methyl pivalate** shows a molecular ion peak and several fragment ions. The most significant peaks are detailed in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|-----|------------------------|---|
| 116 | 6.1 | [C ₆ H ₁₂ O ₂] ⁺ (Molecular Ion) |
| 101 | 3.5 | [M - CH ₃] ⁺ |
| 85 | 8.7 | [M - OCH ₃]+ |
| 59 | 4.2 | [COOCH₃] ⁺ |
| 57 | 100 | [C(CH3)3]+ (Base Peak) |
| 41 | 35.9 | [C ₃ H ₅] ⁺ |
| 29 | 23.1 | [C ₂ H ₅] ⁺ |

Data sourced from MassBank.[2]

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized experimental protocol for the analysis of a liquid sample such as **methyl pivalate** using a gas chromatograph coupled with an electron ionization mass spectrometer (GC-MS).



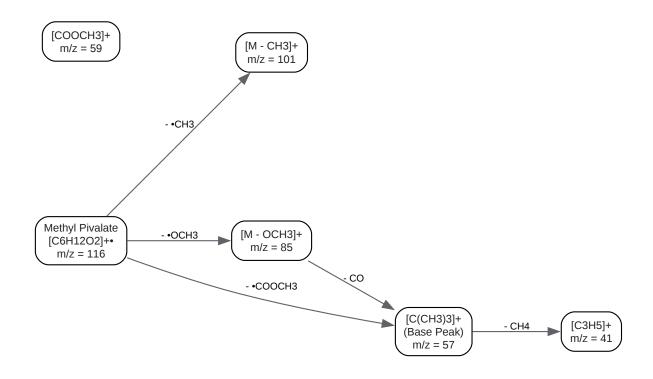
- Sample Preparation: Dilute the **methyl pivalate** sample in a volatile organic solvent (e.g., dichloromethane or hexane) to an appropriate concentration.
- GC-MS System Preparation: Ensure the GC-MS system is tuned and calibrated. Set the appropriate GC parameters, including the injection volume, injector temperature, oven temperature program, and carrier gas flow rate.
- Mass Spectrometer Parameters: Set the mass spectrometer parameters, including the ionization mode (Electron Ionization), ionization energy (typically 70 eV), and the mass range to be scanned.
- Injection: Inject the prepared sample into the GC. The sample is vaporized in the injector and separated by the gas chromatography column.
- Ionization and Fragmentation: As the separated components elute from the GC column, they
 enter the ion source of the mass spectrometer where they are bombarded by electrons,
 causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.
- Detection and Data Acquisition: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
- Data Analysis: Analyze the acquired mass spectra to identify the molecular ion and characteristic fragment ions to confirm the structure of the compound.

Visualizations

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of **methyl pivalate**.





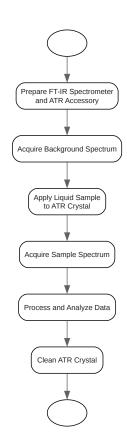
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Caption: Proposed fragmentation of methyl pivalate in EI-MS.

Experimental Workflows

The following diagrams illustrate the experimental workflows for FT-IR and Mass Spectrometry analysis.

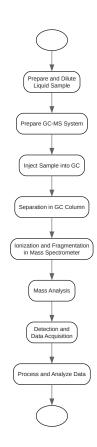




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Caption: Experimental workflow for FT-IR analysis of a liquid sample.





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Caption: Experimental workflow for GC-MS analysis of a liquid sample.

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References

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